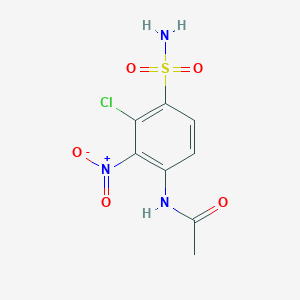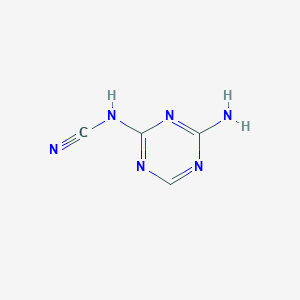
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols and benzopyrans This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a benzopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol typically involves multi-step organic reactions. One common method includes the chlorination of 4-methyl-2H-1-benzopyran-3-yl)phenol followed by further substitution reactions to introduce the second chlorine atom. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzopyran ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dechlorinated or modified benzopyran derivatives.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenol: Similar in structure but lacks the benzopyran ring.
4-Chloro-2-methylphenol: Another phenolic compound with a different substitution pattern.
6-Chloro-4-methyl-2H-1-benzopyran-3-yl)phenol: Similar benzopyran structure but different substitution.
Uniqueness
4-Chloro-2-(6-chloro-4-methyl-2H-1-benzopyran-3-yl)phenol is unique due to the presence of both chlorine atoms and the benzopyran ring, which confer specific chemical and biological properties not found in the similar compounds listed above
特性
CAS番号 |
88072-77-9 |
|---|---|
分子式 |
C16H12Cl2O2 |
分子量 |
307.2 g/mol |
IUPAC名 |
4-chloro-2-(6-chloro-4-methyl-2H-chromen-3-yl)phenol |
InChI |
InChI=1S/C16H12Cl2O2/c1-9-12-6-11(18)3-5-16(12)20-8-14(9)13-7-10(17)2-4-15(13)19/h2-7,19H,8H2,1H3 |
InChIキー |
OKAQSWQIRNWBEV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(COC2=C1C=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


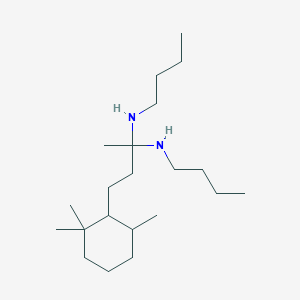
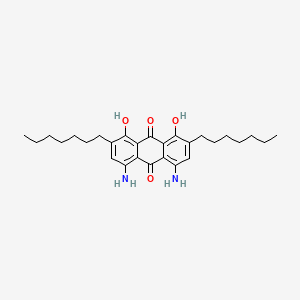
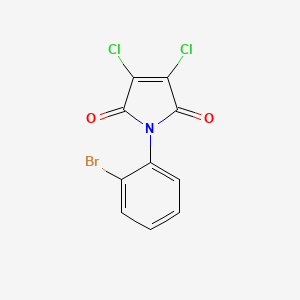
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
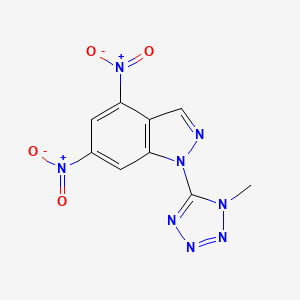


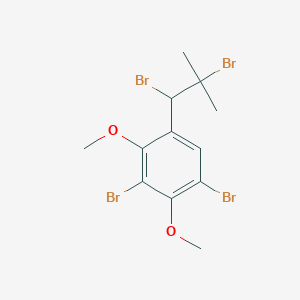
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
